Cas no 2457-81-0 (1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]-)
2457-81-0 structure
Product Name:1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]-
Numero CAS:2457-81-0
MF:C11H15N5O3S
MW:297.333500146866
CID:274028
PubChem ID:149
Update Time:2025-04-19
1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]-
- NSC166540
- 9-(5-s-methyl-5-thiopentofuranosyl)-9h-purin-6-amine
- NSC335422
- AKOS024285973
- FT-0665839
- NSC-166536
- SCHEMBL890628
- NSC-166540
- .beta.-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1-deoxy-5-S-methyl-5-thio-
- (2R,5S)-2-(6-Aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol
- NSC-208835
- NCGC00263645-02
- 53458-31-4
- DTXSID70862955
- 9-(5'-Deoxy-5'-(methylthio)-beta-D-xylofuranosyl)-adenine
- beta-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1-deoxy-5-S-methyl-5-thio-
- Adenosine + C2H5S
- NSC166536
- NSC208835
- CHEBI:180963
- 2457-81-0
- 53458-29-0
- NSC-335422
- 5'-Deoxy-5'-(methylthio)adenosine, 97%
- 5'-CH3S-xyloA
- NCGC00263645-01
- 2-(6-aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol
- 2-(6-aminopurin-9-yl)-5-(methylsulanylmethyl)oxolane-3,4-diol
- (+/-)-p-ethoxybenzoin
-
- Inchi: 1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)
- Chiave InChI: WUUGFSXJNOTRMR-UHFFFAOYSA-N
- Sorrisi: S(C)CC1C(C(C(N2C=NC3C(N)=NC=NC2=3)O1)O)O
Proprietà calcolate
- Massa esatta: 297.08956
- Massa monoisotopica: 297.08956
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 3
- Complessità: 352
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _0.3
- Superficie polare topologica: 145
Proprietà sperimentali
- Densità: 1.85
- Punto di ebollizione: 642.7°Cat760mmHg
- Punto di infiammabilità: 342.5°C
- Indice di rifrazione: 1.843
1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]- Letteratura correlata
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
2457-81-0 (1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]-) Prodotti correlati
- 2140-79-6(2'-O-Methyl Adenosine)
- 2457-80-9(5'-Methylthioadenosine)
- 14365-44-7(5'-Amino-5'-deoxyadenosine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso